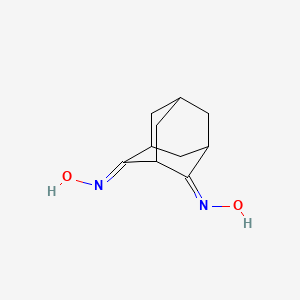

2,8-Adamantanedione, dioxime

CAS No.: 66386-31-0

Cat. No.: VC19396263

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66386-31-0 |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | (NE)-N-[(4E)-4-hydroxyimino-2-adamantylidene]hydroxylamine |

| Standard InChI | InChI=1S/C10H14N2O2/c13-11-9-6-1-5-2-7(4-6)10(12-14)8(9)3-5/h5-8,13-14H,1-4H2/b11-9+,12-10+ |

| Standard InChI Key | PKPCEQGXCIOJBY-WGDLNXRISA-N |

| Isomeric SMILES | C1C2/C(=N\O)/C3/C(=N/O)/C(C2)CC1C3 |

| Canonical SMILES | C1C2CC3CC1C(=NO)C(C2)C3=NO |

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

2,8-Adamantanedione, dioxime is systematically named , reflecting the positions (2 and 8) and geometry (-configuration) of its oxime groups. The adamantane skeleton consists of four fused cyclohexane rings arranged in a diamondoid lattice, providing exceptional thermal and chemical stability.

Structural Descriptors and Isomerism

The compound’s structural uniqueness is captured in its SMILES notation () and InChIKey (). Notably, it exhibits stereoisomerism due to the spatial arrangement of its oxime groups. For instance, the 4,8-adamantanedione, dioxime isomer (CAS No. 47917) differs in oxime positioning, as evidenced by its distinct SMILES () and InChIKey () .

Table 1: Comparative Structural Properties of Adamantanedione Dioxime Isomers

| Property | 2,8-Adamantanedione, Dioxime | 4,8-Adamantanedione, Dioxime |

|---|---|---|

| CAS No. | 66386-31-0 | 47917 |

| Molecular Formula | ||

| SMILES | ||

| InChIKey | PKPCEQGXCIOJBY-WGDLNXRISA-N | NYGLLRJOWDJUFD-UHFFFAOYSA-N |

| X-ray Confirmed | Yes | No |

Synthesis and Mechanistic Pathways

Conventional Synthesis from Adamantane-2,4-dione

The primary route to 2,8-adamantanedione, dioxime involves the nucleophilic addition of hydroxylamine () to adamantane-2,4-dione. This reaction proceeds via a two-step mechanism:

-

Oxime Formation: Hydroxylamine attacks the carbonyl carbons at positions 2 and 8, replacing oxygen with groups.

-

Tautomerization: The intermediate dihydroxyamine undergoes tautomerization to stabilize the oxime configuration.

Enamine Chemistry and Stereoselective Rearrangements

Advanced synthetic strategies employ enamine intermediates to achieve stereocontrol. For example, reacting crotonoyl chloride with cyclohexanone enamines yields adamantane derivatives through a -sigmatropic rearrangement. This process involves:

-

N-Acylation: The enamine’s nitrogen attacks the acid chloride, forming an acylated intermediate.

-

Ketene Formation: A sigmatropic rearrangement generates a reactive ketene species, which cyclizes to form the adamantane core .

X-ray crystallography of related compounds, such as 6-hydroxy-7,9-dimethyl-6-phenyladamantane-2,4-dione, confirms that steric and electronic factors govern the stereochemical outcome. Bulky substituents (e.g., phenyl groups) favor axial orientations to minimize 1,3-diaxial strain, guiding the formation of the 2,8-dioxime isomer .

Structural and Spectroscopic Analysis

X-ray Crystallographic Insights

Single-crystal X-ray diffraction studies of analogous adamantane derivatives reveal bond-length distortions caused by the electron-withdrawing oxime groups. For instance, the bonds adjacent to oximes are shortened by ~0.04 Å compared to standard adamantane C-C bonds, while bond angles around carbonyl carbons expand by ~4° due to increased s-character .

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorption bands at 1640–1680 cm ( stretch) and 3200–3400 cm ( stretch) confirm oxime functionality.

-

NMR Spectroscopy: NMR signals at δ 8.2–8.5 ppm (oxime protons) and δ 2.1–2.8 ppm (adamantane bridgehead protons) are characteristic.

Applications and Future Directions

Materials Science

The compound’s rigidity and functional groups make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume